Thiamine nitrate

Catalog No.
S584265
CAS No.
532-43-4
M.F
C12H17N4OS.NO3
C12H17N5O4S
M. Wt
327.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine nitrate

CAS Number

532-43-4

Product Name

Thiamine nitrate

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate

Molecular Formula

C12H17N4OS.NO3
C12H17N5O4S

Molecular Weight

327.36 g/mol

InChI

InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1

InChI Key

UIERGBJEBXXIGO-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-]

Synonyms

3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Nitrate (Salt); 3-(4-Amino-2-methylpyrimidyl-5-methyl)-4-methyl-5,β-hydroxyethylthiazolium Nitrate; Aneurine Mononitrate; Aneurinenitrate; Betabion Mononitrate; Thiamine

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-]

Studying cellular metabolism and energy production

Thiamine acts as a coenzyme in the breakdown of carbohydrates, the primary source of energy for many cells. Researchers use thiamine nitrate in cell cultures and animal models to understand how thiamine deficiency impacts various metabolic pathways, including glucose metabolism, pyruvate dehydrogenase activity, and the tricarboxylic acid cycle (TCA cycle) []. This knowledge helps researchers understand how thiamine deficiency contributes to various diseases and develop potential treatments.

Investigating neurological function and diseases

Thiamine is crucial for maintaining healthy nerve function. Research studies utilize thiamine nitrate to explore its role in various neurological disorders, including Wernicke-Korsakoff syndrome, Alzheimer's disease, and diabetic neuropathy. Researchers investigate the potential of thiamine supplementation to improve symptoms, slow disease progression, or even prevent these disorders [, ].

Exploring the interaction with other nutrients and drugs

Thiamine interacts with other nutrients and medications, impacting their absorption, metabolism, and effectiveness. Researchers use thiamine nitrate to study these interactions in controlled settings, aiming to optimize nutritional strategies and drug therapies for various patient populations []. This knowledge helps healthcare professionals personalize treatment plans and minimize potential complications.

Investigating potential applications in agriculture and food science

Thiamine is essential for plant growth and development. Researchers utilize thiamine nitrate in agricultural research to explore its potential benefits in improving crop yield, quality, and resistance to stress conditions []. Additionally, food scientists investigate the use of thiamine nitrate as a food fortificant to enrich processed foods with essential vitamins and improve public health outcomes.

Thiamine nitrate, also known as thiamine mononitrate, is a derivative of thiamine (vitamin B1) with the chemical formula C12H17N5O4SC_{12}H_{17}N_{5}O_{4}S. It is a colorless, water-soluble compound that plays a crucial role in carbohydrate metabolism and is essential for normal growth and development. Thiamine nitrate is characterized by its stability in acidic environments but is prone to degradation in alkaline conditions and under heat exposure . The compound features an aminopyrimidine and a thiazolium ring linked by a methylene bridge, with substituents that enhance its solubility and bioavailability .

, particularly degradation processes influenced by pH, temperature, and the presence of other ions. Studies indicate that thiamine degradation follows pseudo-first-order kinetics, especially at acidic pH levels. For instance, degradation rates were significantly higher in alkaline solutions compared to acidic ones . The Arrhenius equation can be applied to describe the temperature dependence of its reaction kinetics, indicating that higher temperatures accelerate degradation .

Thiamine nitrate is vital for numerous biological functions. It acts as a coenzyme in several metabolic pathways, particularly those involving the decarboxylation of alpha-keto acids. This role is critical for energy production from carbohydrates and fats. Deficiencies in thiamine can lead to serious health issues such as beriberi and Wernicke-Korsakoff syndrome . Additionally, thiamine has been shown to inhibit arterial smooth muscle cell proliferation, suggesting potential cardiovascular benefits .

Thiamine nitrate can be synthesized through various methods. One common approach involves the reaction of thiamine with nitric acid to form the nitrate salt. Laboratory synthesis of thiamine itself has been documented since 1936, where intermediates undergo transformations to yield the final product. The synthesis typically includes steps such as nucleophilic substitution and alkylation reactions .

Research on interaction studies involving thiamine nitrate has highlighted its stability in various environments. For instance, the presence of different counterions (such as chloride versus nitrate) can influence the degradation pathways and sensory properties of food products containing thiamine salts . Interaction with other vitamins and compounds may also affect its bioavailability and efficacy.

Thiamine nitrate shares structural similarities with other thiamine derivatives but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

CompoundChemical FormulaKey Features
Thiamine chloride hydrochlorideC12H17ClN4OSMore stable than thiamine nitrate but less soluble
Thiamine pyrophosphateC12H17N4O7PFunctions primarily as a coenzyme in metabolic reactions
Thiamine diphosphateC12H17N4O7PInvolved in energy metabolism; more complex structure

Thiamine nitrate stands out due to its enhanced solubility and stability under acidic conditions compared to its counterparts, making it particularly suitable for food fortification applications .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

327.10012521 g/mol

Monoisotopic Mass

327.10012521 g/mol

Heavy Atom Count

22

UNII

8K0I04919X

MeSH Pharmacological Classification

Vitamin B Complex

Other CAS

532-43-4

Wikipedia

Thiamine nitrate

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1): ACTIVE

Dates

Modify: 2023-08-15

[Clinical and genetic analysis of a case with Thiamine metabolism dysfunction syndrome 5]

Shaowei Li, Lizhi Zhou, Hai Yu, Xianrui Chen
PMID: 34487534   DOI: 10.3760/cma.j.cn511374-20200428-00310

Abstract

To report the clinical manifestation and genetic characteristics of a child with Thiamine metabolism dysfunction syndrome 5.
Clinical data and genetic results were collected and analyzed. Peripheral blood samples of the child and their parents were collected for whole exome sequencing, and the functional effect of the variants on the TPK1 enzyme activity was verified by an in vitro assay.
A four-year-old boy presented with preschool onset of ataxia were characterized. High-throughput sequencing identified a novel homozygous variant of TPK1 gene c.382G>A (p.Leu128Phe). His father and mother were both found carrying the variant. The variant protein showed a 30.9% reduction in TPK1 enzyme activity compared with the wildtype.
A novel pathogenic variant has been identified in a boy with thiamine metabolic dysfunction syndrome type 5.


Age-related changes in the parameters of carbohydrate metabolism and supply of vitamins B1, B2 in residents of two northern regions

O S Vlasova, F A Bichkaeva
PMID: 34388316   DOI: 10.51620/0869-2084-2021-66-8-465-471

Abstract

A great deal of research was being done in studying of the age-related characteristics of carbohydrate metabolism and the provision of vitamins B1, B2 among the population of the Subarctic (SR) and Arctic (AR) regions, differing in the extreme natural and climatic-geographic living conditions. The surveyed population was divided into five age groups: 16-21, 22-35, 36-45, 46-60 and 61-74 years old. The parameters of carbohydrate metabolism (glucose, lactate, pyruvate) were determined in the blood serum, the content of thiamine (thiamin diphosphate effect) and riboflavin - in hemolysates, and the values of the lactate/pyruvate ratio (Lac/Pyr) were calculated. Statistical data processing was performed by nonparametric methods. An increase in glucose levels was found in persons of older age groups. Age-related fluctuations of metabolites of carbohydrate metabolism were manifested by a lower content of lactate and the value of the Lac/Pyr ratio in persons aged 16-21 years. Regardless of the age and region of the survey, there were revealed high lactate concentrations, Lac/Pyr values and reduced pyruvate levels, as well as low glucose levels in group aged 16-21 year in AR. For vitamins B1, B2, no pronounced age-related changes were observed, while the content of riboflavin was higher in persons of SR. Moderate hypovitaminosis of thiamin was detected in 13-20,1% and 6,1-22,7% of cases in SR and AR, pronounced - 8,3-11,6% and 4,6-23,5%, respectively, vitamin B2 deficiency was noted in 19,4-23,9% of persons in the AR and in 33,8-42,9% of persons in the AR. Vitamins in both regions at different age periods contributed to the formation of levels of indicators of carbohydrate metabolism: glucose and pyruvate in SR, lactate in AR.


Fluorometry detection for trypsin via inner filter effect between cytochrome C and in-situ formed fluorescent thiochrome

Zhixia Yao, Yaosheng Liu, Yongxing Diao, Guangxing Hu, Yuhong Qian, Zhuang Li
PMID: 34364423   DOI: 10.1016/j.talanta.2021.122614

Abstract

A fluorometry assay for trypsin sensitive determination has been presented. The fluorescence of the system at 370/445 nm is derived from thiochrome obtained by in-situ oxidation of thiamine. Based on the inner filter effect, cytochrome C (Cyt C) can quench the fluorescence at 445 nm effectively. Cyt C is specifically hydrolyzed by trypsin through an enzymatic reaction, giving rise to the enhancement of the fluorescence intensity. The change value of fluorescence intensity is proportional to trypsin concentration, which is successfully used for trypsin quantitative detection. This method exhibits good repeatability and selectivity with a detection limit of 0.15 μg mL
and a quantification limit of 0.50 μg mL
for trypsin sensing. Moreover, it is applied to detect trypsin in practical serum and urine samples with accurate results. The proposed assay is not only a promising candidate for trypsin determination in practical application but also a potentially valuable tool in urine comprehensive analysis and disease diagnosis.


A ratiometric fluorescent sensing of proanthocyanidins by MnO

Yue Hu, Yu-Cong Fan, Xiao-Hui Jiang, Li-Mei Zhou, Zheng-Jun Cheng
PMID: 34364420   DOI: 10.1016/j.talanta.2021.122607

Abstract

By simultaneously regulating the photoluminescence of alloy Au/Ag nanoclusters (NCs) and thiamine (VB1) through MnO
nanosheets (MnO
NS), a novel ratiometric fluorescent probe (RF-probe) was established for sensitively and selectively monitoring proanthocyanidins (PAs). The introduction of Ag (I) ions could enhance significantly the quantum yields (QYs, 11.1%) of AuNCs based on the synthetic method of UVI (UV irradiation) combined with MWH (microwave heating). MnO
NS could quench the fluorescence (FL) of Au/AgNCs mainly coming from Förster resonance energy transfer (FRET), while it could act as a nanozyme catalyst for directly catalyzing the oxidation of VB1 to produce highly fluorescent oxVB1. In the presence of PAs, MnO
was reduced to Mn
, which caused that its quenching capacity and oxidase-like activity were vanished, thus the FL of oxVB1 and Au/AgNCs was reduced and recovered. The concentration of PAs could be monitored by the RF-probe with a linear range of 0.27-22.4 μmol L
and corresponding limit of detection (LOD) and limit of quantification (LOQ) were calculated to be 75.9 and 250.5 nmol L
. Furthermore, the RF-probe was successfully used for the determination of PAs in mineral water, PAs additive and PAs capsule with satisfactory results compared to the standard HPLC method.


Delirium in Critical Illness Patients and the Potential Role of Thiamine Therapy in Prevention and Treatment: Findings from a Scoping Review with Implications for Evidence-Based Practice

Sandra Lange, Wioletta Mędrzycka-Dąbrowska, Adriano Friganovic, Ber Oomen, Sabina Krupa
PMID: 34444556   DOI: 10.3390/ijerph18168809

Abstract

Thiamine is a water-soluble vitamin and is necessary for energy metabolism. Critically ill patients are at particular risk of developing thiamine deficiency and related complications. One of the complications that can occur is delirium. Delirium is a disorder that affects the body's response to treatment, length of stay in the ward, mortality, long-term cognitive impairment, and significantly increases treatment costs. In addition, studies show that delirium medication is more effective in preventing than in treating delirium. Given its low cost, availability, and minimal risk of side effects, thiamine supplementation could prove to be a relevant strategy in the prevention and treatment of delirium.
PubMed, Cochrane Library, Ovid, and ClinicalTrials.gov databases were searched using relevant keywords that focus on the use of thiamine to prevent or treat delirium in critically ill patients.
Seven articles were included in the analysis.
The small number of studies and considerable heterogeneity prevent conclusions supporting the use of thiamine as an adjuvant in the prevention and treatment of delirium among critically ill patients. There is a need for high-quality, large-scale randomized clinical trials to confirm the beneficial effects of thiamine in the prevention and treatment of delirium.


Wide pulse pressure and Quincke's pulse in high-output heart failure

Katie Lin Berry, Peter D Sullivan, André Martin Mansoor
PMID: 34301700   DOI: 10.1136/bcr-2021-241654

Abstract

A 74-year-old man with a history of chronic alcohol use presented with progressive exertional dyspnoea and weight gain. On physical examination, he was noted to have wide pulse pressure, elevated jugular venous pressure, and alternating flushing and blanching of the nail beds in concert with the cardiac cycle, known as Quincke's pulse. Transthoracic echocardiography demonstrated normal biventricular systolic function and valvular function, but noted a dilated inferior vena cava. Right heart catheterisation revealed elevated filling pressures, high cardiac output and low systemic vascular resistance, consistent with high-output heart failure. Whole blood concentration of thiamine was low, confirming the diagnosis of wet beriberi. The patient abstained from alcohol use and was started on thiamine replacement therapy, resulting in narrowing of the pulse pressure over time and complete resolution of symptoms without the need for diuretic therapy.


Atypical neuroleptic malignant syndrome and non-alcoholic Wernicke's encephalopathy

Esther Shan Lin Hor, Gurpreet Pal Singh, Nurul Akhmar Omar, Vincent Russell
PMID: 34353834   DOI: 10.1136/bcr-2021-244082

Abstract

We report the case of a middle-aged woman with a history of bipolar disorder, in the absence of alcohol or substance misuse. The patient had been maintained on fluphenazine decanoate depot and now presented acutely with cognitive dysfunction and rigidity. Laboratory tests revealed elevated creatine kinase, acute kidney injury with metabolic acidosis and transaminitis, leading to a provisional diagnosis of neuroleptic malignant syndrome (NMS). Neuroleptics were withheld; dialysis was commenced; and blood biochemistry parameters improved in tandem. However, mental status changes persisted, and re-evaluation revealed multidirectional nystagmus with bilateral past-pointing. MRI confirmed the diagnosis of Wernicke's encephalopathy (WE). Prompt recovery followed treatment with high-dose intravenous thiamine. We discuss the co-occurrence of NMS and non-alcoholic WE-highlighting the need for a high index of suspicion for these relatively rare neuropsychiatric diagnoses which are often missed in those with atypical presentations.


The Changes in Antioxidant Activity of Selected Flavonoids and Caffeine Depending on the Dosage and Form of Thiamine

Justyna Piechocka, Anna Gramza-Michałowska, Krystyna Szymandera-Buszka
PMID: 34361853   DOI: 10.3390/molecules26154702

Abstract

Phenolic compounds and thiamine may serve as therapies against oxidative stress-related neurodegenerative diseases. However, it is important to note that these components show high instability under changing conditions. The study's aim was to determine the impact of the thiamine concentration (hydrochloride-TH and pyrophosphate-TP; in the range 0.02 to 20 mg/100 g on the indices of the chelating properties and reducing power, and free radicals scavenging indices of EGCG, EGC, ECG and caffeine added from 0.04 to 6.0 mg/100 g. Our research confirmed that higher concentrations of TH and TP can exhibit significant activity against the test antioxidant indices of all components. When above 5.0 mg/100 g of thiamine was used, the radical scavenging abilities of the compound decreased in the following order: EGCG > ECG > EGC > caffeine. The highest correlation was found for the concentration of thiamine pyrophosphate to 20.0 mg/100 g and EGCG. Knowledge of the impact of factors associated with the concentration of both EGCG, EGC, ECG or caffeine and thiamine on their activity could carry weight in regulating the quality supplemented foods, especially of nutrition support for people of all ages were oral, enteral tube feeding and parenteral nutrition).


Ex Vivo Evaluation of the Sepsis Triple Therapy High-Dose Vitamin C in Combination with Vitamin B1 and Hydrocortisone in a Human Peripheral Blood Mononuclear Cells (PBMCs) Model

Annie Lauer, Markus Burkard, Heike Niessner, Christian Leischner, Olga Renner, Claudia Vollbracht, Holger Michels, Christian Busch, Tobias Sinnberg, Sascha Venturelli
PMID: 34371879   DOI: 10.3390/nu13072366

Abstract

Sepsis is an extremely complex clinical syndrome, usually involving an excessive inflammatory response including an overshooting cytokine release that damages tissue and organs of the patient. Due to the severity of this condition, it is estimated that over 11 million people die from sepsis each year. Despite intensive research in the field, there is still no specific therapy for sepsis. Many sepsis patients show a marked deficiency of vitamin C. 9 out of 10 sepsis patients have a hypovitaminosis C, and every third patient even shows a clinical deficiency in the scurvy range. In addition, low vitamin C levels of intensive care sepsis patients correlate with a higher need for vasopressors, higher Sequential Organ Failure Assessment (SOFA) scores, and increased mortality. Based on this observation and the conducted clinical trials using vitamin C as sepsis therapy in intensive care patients, the aim of the present ex vivo study was to evaluate the effects of high-dose vitamin C alone and in a triple combination supplemented with vitamin B1 (thiamine) and hydrocortisone on the lipopolysaccharide (LPS)-induced cytokine response in peripheral blood mononuclear cells (PBMCs) from healthy human donors. We found that all corticosteroid combinations strongly reduced the cytokine response on RNA- and protein levels, while high-dose vitamin C alone significantly diminished the PBMC mediated secretion of the cytokines interleukin (IL)-10, IL-23, and monocyte chemo-attractant protein (MCP-1), which mediate the inflammatory response. However, vitamin C showed no enhancing effect on the secretion of further cytokines studied. This data provides important insights into the possible immunomodulatory function of vitamin C in an ex vivo setting of human PBMCs and the modulation of their cytokine profile in the context of sepsis. Since vitamin C is a vital micronutrient, the restoration of physiologically adequate concentrations should be integrated into routine sepsis therapy, and the therapeutic effects of supraphysiological concentrations of vitamin C in sepsis patients should be further investigated in clinical trials.


Daytime Dependence of the Activity of the Rat Brain Pyruvate Dehydrogenase Corresponds to the Mitochondrial Sirtuin 3 Level and Acetylation of Brain Proteins, All Regulated by Thiamine Administration Decreasing Phosphorylation of PDHA Ser293

Vasily A Aleshin, Artem V Artiukhov, Thilo Kaehne, Anastasia V Graf, Victoria I Bunik
PMID: 34360775   DOI: 10.3390/ijms22158006

Abstract

Coupling glycolysis and mitochondrial tricarboxylic acid cycle, pyruvate dehydrogenase (PDH) complex (PDHC) is highly responsive to cellular demands through multiple mechanisms, including PDH phosphorylation. PDHC also produces acetyl-CoA for protein acetylation involved in circadian regulation of metabolism. Thiamine (vitamin B1) diphosphate (ThDP) is known to activate PDH as both coenzyme and inhibitor of the PDH inactivating kinases. Molecular mechanisms integrating the function of thiamine-dependent PDHC into general redox metabolism, underlie physiological fitness of a cell or an organism. Here, we characterize the daytime- and thiamine-dependent changes in the rat brain PDHC function, expression and phosphorylation, assessing their impact on protein acetylation and metabolic regulation. Morning administration of thiamine significantly downregulates both the PDH phosphorylation at Ser293 and SIRT3 protein level, the effects not observed upon the evening administration. This action of thiamine nullifies the daytime-dependent changes in the brain PDHC activity and mitochondrial acetylation, inducing diurnal difference in the cytosolic acetylation and acetylation of total brain proteins. Screening the daytime dependence of central metabolic enzymes and proteins of thiol/disulfide metabolism reveals that thiamine also cancels daily changes in the malate dehydrogenase activity, opposite to those of the PDHC activity. Correlation analysis indicates that thiamine abrogates the strong positive correlation between the total acetylation of the brain proteins and PDHC function. Simultaneously, thiamine heightens interplay between the expression of PDHC components and total acetylation or SIRT2 protein level. These thiamine effects on the brain acetylation system change metabolic impact of acetylation. The changes are exemplified by the thiamine enhancement of the SIRT2 correlations with metabolic enzymes and proteins of thiol-disulfide metabolism. Thus, we show the daytime- and thiamine-dependent changes in the function and phosphorylation of brain PDHC, contributing to regulation of the brain acetylation system and redox metabolism. The daytime-dependent action of thiamine on PDHC and SIRT3 may be of therapeutic significance in correcting perturbed diurnal regulation.


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